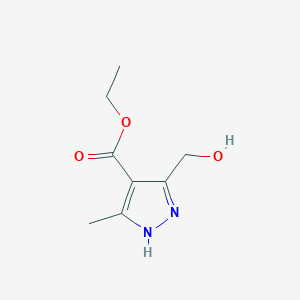![molecular formula C10H12BrNO B6600969 rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis CAS No. 2089246-49-9](/img/structure/B6600969.png)
rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis, also known as rac-ABDI, is a synthetic compound that has been widely studied for its potential applications in scientific research. Rac-ABDI is a chiral compound, meaning it has two mirror-image forms that are non-superimposable on each other. Its unique properties make it an attractive choice for research purposes, as it can be used to study both the physical and chemical properties of a variety of compounds.
Aplicaciones Científicas De Investigación
Rac-ABDI has been studied for its potential applications in scientific research. It has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis has been used as a chiral ligand in palladium-catalyzed reactions, allowing for the synthesis of a variety of compounds with desired stereoselectivity. In biochemistry, this compound has been used to study the structure and function of proteins, as well as their interactions with other molecules. In pharmacology, this compound has been used to study the effects of various drugs on the body, as well as their potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis is not yet fully understood. However, it is believed that the compound binds to proteins in the body, allowing it to interact with other molecules and affect their activity. For example, this compound has been shown to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs in the body. By binding to this enzyme, this compound can affect the activity of the enzyme, which can in turn affect the metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the enzyme cytochrome P450. This inhibition can affect the metabolism of drugs in the body, as well as the activity of other enzymes involved in the metabolism of drugs. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis in laboratory experiments has several advantages and limitations. One advantage is that this compound is a chiral compound, meaning it has two mirror-image forms that are non-superimposable on each other. This makes it an attractive choice for research purposes, as it can be used to study both the physical and chemical properties of a variety of compounds. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is not widely available, meaning it may be difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in laboratory experiments. Finally, the compound is not water-soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for the use of rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis in scientific research. One potential application is in drug design, as this compound has been shown to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs in the body. Additionally, this compound could be used to study the structure and function of proteins, as well as their interactions with other molecules. Finally, this compound could be used to study the effects of various drugs on the body, as well as their potential therapeutic uses.
Métodos De Síntesis
The synthesis of rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis can be achieved through a variety of methods, including the use of a palladium-catalyzed reaction and the use of a palladium-catalyzed reaction with a chiral ligand. The most common synthesis route involves the use of a palladium-catalyzed reaction with a chiral ligand, which is a compound that binds to the palladium catalyst in such a way that it induces the desired stereoselectivity of the reaction. In this case, the ligand is a chiral diamine, which binds to the palladium catalyst and induces the desired stereoselectivity of the reaction to produce this compound.
Propiedades
IUPAC Name |
[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4,7,10,13H,3,5,12H2/t7-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVATOMCWFABCU-OIBJUYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C1C=C(C=C2)Br)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=C1C=C(C=C2)Br)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)


![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)


![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)

![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)